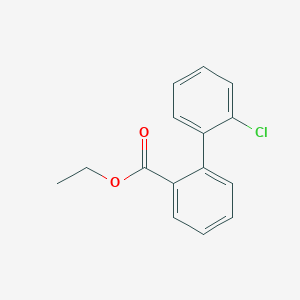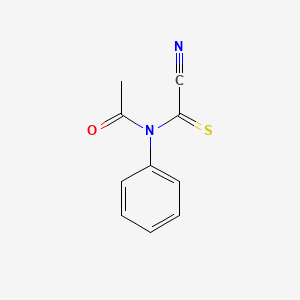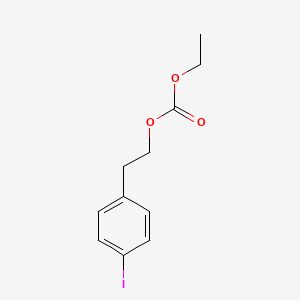![molecular formula C11H14N4O4 B13806354 9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is renowned for its significant role in biomedical research, particularly in the study of antiviral and antitumor activities. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in various scientific investigations.
Méthodes De Préparation
The synthesis of 9-Deaza-2’-deoxyguanosine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the deoxyribofuranosyl moiety: This is achieved through glycosylation reactions, where the sugar moiety is attached to the nucleobase.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
9-Deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Deaza-2’-deoxyguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: This compound is employed in studies of DNA replication and repair, as it can be incorporated into DNA strands.
Medicine: Due to its antiviral and antitumor properties, it is investigated for potential therapeutic applications in treating viral infections and cancers.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9-Deaza-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This incorporation can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
9-Deaza-2’-deoxyguanosine is unique due to its structural modification, which distinguishes it from other nucleoside analogs. Similar compounds include:
2’-Deoxyguanosine: A natural nucleoside involved in DNA synthesis.
7-Deaza-2’-deoxyguanosine: Another synthetic analog with similar applications but different structural features.
2-Amino-7-deazaguanosine: A related compound with modifications at different positions on the nucleobase.
These compounds share some biological activities but differ in their specific interactions with molecular targets and their overall efficacy in various applications.
Propriétés
Formule moléculaire |
C11H14N4O4 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-5-1-2-15(9(5)10(18)14-11)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 |
Clé InChI |
QEMFQUYGFKEFJC-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C(=O)NC(=N3)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2C(=O)NC(=N3)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
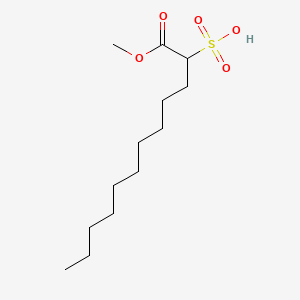
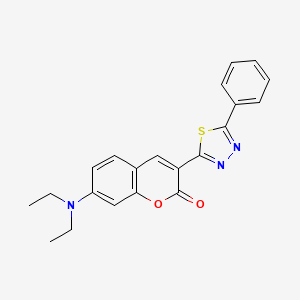
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
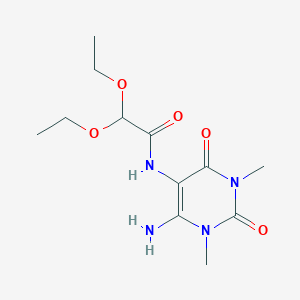
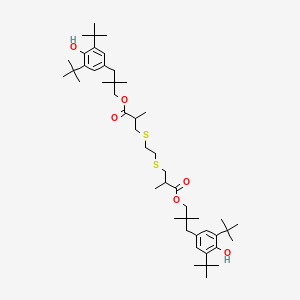
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
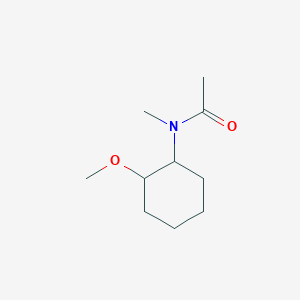
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
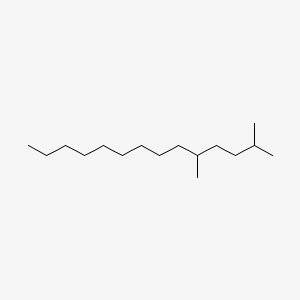
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
